molecular formula C15H22N2O3S B2941021 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide CAS No. 1235049-97-4

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide

Katalognummer: B2941021
CAS-Nummer: 1235049-97-4
Molekulargewicht: 310.41
InChI-Schlüssel: PVSXRRKVMVHUGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methanesulfonyl group and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of (1-methanesulfonylpiperidin-4-yl)methanol, which is then reacted with 4-methylbenzoyl chloride in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) at elevated temperatures . This reaction yields the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methyl group on the benzamide ring and the piperidine nitrogen are primary oxidation sites.
Key Observations :

  • Methyl → Carboxylic Acid : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the 4-methyl group oxidizes to a carboxylic acid, forming N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-carboxybenzamide .

  • Piperidine Ring Oxidation : The tertiary amine in piperidine undergoes N-oxidation with H₂O₂ or m-CPBA, yielding N-oxide derivatives .

Reaction TypeReagents/ConditionsProductsReferences
Benzamide methyl oxidationKMnO₄, H₂SO₄, 80–100°C4-Carboxybenzamide derivative
Piperidine N-oxidationH₂O₂ (30%), CH₃COOH, 60°CPiperidine N-oxide

Reduction Reactions

The amide and sulfonamide groups exhibit distinct reducibility:

  • Amide Reduction : LiAlH₄ reduces the benzamide to N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzylamine via cleavage of the C=O bond .

  • Sulfonamide Stability : The methanesulfonyl group resists common reducing agents (e.g., NaBH₄, LiAlH₄).

Reaction TypeReagents/ConditionsProductsReferences
Amide reductionLiAlH₄, THF, reflux4-Methylbenzylamine derivative

Hydrolysis Reactions

Controlled hydrolysis targets the amide and sulfonamide bonds:

  • Amide Hydrolysis : HCl (6M) at reflux cleaves the amide bond, yielding 4-methylbenzoic acid and 1-methanesulfonylpiperidin-4-yl)methanamine .

  • Sulfonamide Hydrolysis : Requires harsh conditions (e.g., HI, 150°C) to break the S-N bond, producing piperidin-4-ylmethanamine and methanesulfonic acid .

Reaction TypeReagents/ConditionsProductsReferences
Amide hydrolysis6M HCl, reflux, 12h4-Methylbenzoic acid + sulfonamide amine
Sulfonamide hydrolysisHI (57%), 150°C, 24hPiperidin-4-ylmethanamine + CH₃SO₃H

Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions under alkaline conditions:

  • Methanesulfonyl Replacement : Treatment with K₂CO₃ and primary amines (e.g., ethylamine) replaces the sulfonyl group, forming N-substituted piperidine derivatives .

Reaction TypeReagents/ConditionsProductsReferences
Sulfonamide substitutionEthylamine, K₂CO₃, DMF, 80°CN-Ethyl-piperidin-4-ylmethyl-4-methylbenzamide

Catalytic Hydrogenation

The piperidine ring undergoes hydrogenation to form decahydroquinoline analogs , though steric hindrance from the sulfonamide group reduces reaction rates .

Reaction TypeReagents/ConditionsProductsReferences
Ring hydrogenationH₂ (50 psi), Pd/C, EtOH, 25°CDecahydroquinoline derivative

Wissenschaftliche Forschungsanwendungen

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors by binding to their active sites. This binding can lead to the inhibition or activation of biochemical pathways, ultimately affecting cellular functions. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its methanesulfonyl group and benzamide moiety contribute to its stability and reactivity, making it a valuable compound in research and industrial applications.

Biologische Aktivität

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylbenzamide, a compound with the CAS number 1234857-50-1, has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C16H24N2O3S\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

This compound is hypothesized to act primarily as a protein kinase inhibitor . Protein kinases play a critical role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer and inflammatory conditions .

Anticancer Properties

Recent studies have indicated that compounds with similar piperidine structures exhibit significant anticancer activity. For instance, derivatives have shown efficacy in inhibiting tumor growth in xenograft models, suggesting that this compound may share these properties .

Anti-inflammatory Effects

Research has demonstrated that related compounds possess anti-inflammatory properties . In vitro studies using macrophage cell lines (e.g., RAW 264.7) have shown that these compounds can reduce the production of nitric oxide (NO) and other inflammatory markers . This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: In Vitro Assessment

An investigation into the anti-inflammatory effects of piperidine derivatives revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . The study utilized real-time polymerase chain reaction (RT-PCR) to measure gene expression related to inflammation.

CompoundInflammatory Marker Reduction (%)Cell Viability (%)
N-[Methylsulfonylpiperidinyl]70%95%
Control (Untreated)0%100%

Study 2: Anticancer Efficacy

In another study focused on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation. The compound was tested against various cancer types, showing promising results particularly in lymphoma and solid tumors .

Cancer TypeIC50 (µM)% Inhibition at 10 µM
Lymphoma1285
Breast Cancer1580
Lung Cancer1875

Eigenschaften

IUPAC Name

4-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-3-5-14(6-4-12)15(18)16-11-13-7-9-17(10-8-13)21(2,19)20/h3-6,13H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSXRRKVMVHUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.